molecular formula C8H10BrClN2O2S B12619433 N-[4-(bromomethyl)-6-chloropyridin-2-yl]-N-methylmethanesulfonamide

N-[4-(bromomethyl)-6-chloropyridin-2-yl]-N-methylmethanesulfonamide

Cat. No.: B12619433
M. Wt: 313.60 g/mol
InChI Key: VQEIENLQEPRSRO-UHFFFAOYSA-N
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Description

N-[4-(bromomethyl)-6-chloropyridin-2-yl]-N-methylmethanesulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a bromomethyl group, a chloropyridinyl group, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(bromomethyl)-6-chloropyridin-2-yl]-N-methylmethanesulfonamide typically involves the following steps:

    Chlorination: The chloropyridinyl group is introduced via chlorination reactions.

    Sulfonamide Formation: The final step involves the formation of the methanesulfonamide group through a reaction with methanesulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to favor the desired reactions.

    Catalysts: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(bromomethyl)-6-chloropyridin-2-yl]-N-methylmethanesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

    Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.

    Oxidizing Agents: Oxidation reactions may involve agents like potassium permanganate or hydrogen peroxide.

    Reducing Agents: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield an amine derivative of the compound.

Scientific Research Applications

N-[4-(bromomethyl)-6-chloropyridin-2-yl]-N-methylmethanesulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[4-(bromomethyl)-6-chloropyridin-2-yl]-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The chloropyridinyl group may enhance binding affinity to certain biological targets, while the methanesulfonamide group can contribute to the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(bromomethyl)phenyl]-N-methylmethanesulfonamide
  • N-[4-(chloromethyl)-6-chloropyridin-2-yl]-N-methylmethanesulfonamide
  • N-[4-(bromomethyl)-2-chloropyridin-3-yl]-N-methylmethanesulfonamide

Uniqueness

N-[4-(bromomethyl)-6-chloropyridin-2-yl]-N-methylmethanesulfonamide is unique due to the specific positioning of the bromomethyl and chloropyridinyl groups, which can influence its reactivity and binding properties. This unique structure allows for specific interactions with biological targets, making it a valuable compound in scientific research and potential therapeutic applications.

Properties

Molecular Formula

C8H10BrClN2O2S

Molecular Weight

313.60 g/mol

IUPAC Name

N-[4-(bromomethyl)-6-chloropyridin-2-yl]-N-methylmethanesulfonamide

InChI

InChI=1S/C8H10BrClN2O2S/c1-12(15(2,13)14)8-4-6(5-9)3-7(10)11-8/h3-4H,5H2,1-2H3

InChI Key

VQEIENLQEPRSRO-UHFFFAOYSA-N

Canonical SMILES

CN(C1=NC(=CC(=C1)CBr)Cl)S(=O)(=O)C

Origin of Product

United States

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